molecular formula C11H12O B094104 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL CAS No. 17684-73-0

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL

Cat. No.: B094104
CAS No.: 17684-73-0
M. Wt: 160.21 g/mol
InChI Key: AITFJORBIAUXDI-UHFFFAOYSA-N
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Description

5-PHENYLBICYCLO[111]PENTAN-5-OL is an organic compound with the molecular formula C₁₁H₁₂O It is a bicyclic structure featuring a phenyl group attached to a bicyclo(1,1,1)pentane ring system, with a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with bicyclo(1,1,1)pentan-2-one. The reaction proceeds under anhydrous conditions, typically in an ether solvent, and requires careful control of temperature to avoid side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar sites. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL can be compared with other bicyclo(1,1,1)pentane derivatives, such as:

The uniqueness of this compound lies in its combination of a phenyl group and a hydroxyl group on a bicyclic framework, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

17684-73-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-phenylbicyclo[1.1.1]pentan-2-ol

InChI

InChI=1S/C11H12O/c12-11(9-6-10(11)7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2

InChI Key

AITFJORBIAUXDI-UHFFFAOYSA-N

SMILES

C1C2CC1C2(C3=CC=CC=C3)O

Canonical SMILES

C1C2CC1C2(C3=CC=CC=C3)O

Key on ui other cas no.

17684-73-0

Synonyms

5-phenylbicyclo[1.1.1]pentan-5-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirring solution of cyclobutyl(phenyl)methanone (3.0 g, 18.8 mmol) in 800 ml of benzene was irradiated with a 1000 W mercury arc lamp for 48 h at room temperature in a nitrogen atmosphere. The solution was concentrated and the residue (3.1 g) was purified by column chromatography (10%-25% ethyl acetate in petroleum ether) to give the desired product as a white solid (0.9 g, 5.6 mmol, yield: 30%). 1H NMR (300 MHz, CDCl3) δ ppm 7.41-7.28 (m, 5H), 3.04 (s, 2H), 2.82 (dd, J1=10.2 Hz, J2=2.4 Hz, 1H), 2.09 (s, 1H), 1.78 (d, J=2.4 Hz, 1H), 1.50 (d, J=3.3 Hz, 1H), 1.33 (dd, J1=9.9, J2=3.3 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
30%

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